PC(20:4(5Z,8Z,11Z,14Z)/16:0)
Overview
Description
PC(20:4(5Z,8Z,11Z,14Z)/16:0) pertains to a specific phospholipid molecule, indicative of a particular structural and functional significance in biological membranes. The designation suggests a molecule comprising fatty acid chains and a phosphate group, playing critical roles in cellular functions, signaling, and structural integrity of cell membranes.
Synthesis Analysis
Synthesis of complex molecules often involves step-wise chemical reactions, where precursors are systematically converted into more complex structures. While specific synthesis pathways for PC(20:4(5Z,8Z,11Z,14Z)/16:0) are not directly available, the synthesis of polychlorinated biphenyls (PCBs) and polyurethanes provides a framework for understanding the chemical synthesis of complex organic molecules, including the use of oxidizing agents and sol-gel methods for nanoencapsulation (Mullins et al., 1984); (Rolińska et al., 2022).
Molecular Structure Analysis
The molecular structure of compounds is often elucidated using spectroscopic methods, revealing details about atomic arrangements and bond characteristics. While specific analyses of PC(20:4(5Z,8Z,11Z,14Z)/16:0) are not found, the study on PCl3's molecular structure at varying temperatures provides insights into how molecular structures can change with conditions, offering parallels for understanding structural analysis in other complex molecules (Hedberg & Iwasaki, 1962).
Chemical Reactions and Properties
Chemical properties of molecules, including reactivity and stability, derive from their molecular structures. The synthesis and characterization of poly(carbonate-urea-urethane) show how molecular design can influence the chemical reactions and properties of polymers, applicable by analogy to the study of phospholipids like PC(20:4(5Z,8Z,11Z,14Z)/16:0) (Rolińska et al., 2022).
Physical Properties Analysis
Physical properties such as melting point, solubility, and phase transition temperatures are crucial for understanding the behavior of molecules under different physical conditions. Nanoencapsulation of phase change materials via sol-gel methods demonstrates the importance of physical properties in material science, relevant to the study of phospholipids (Latibari et al., 2013).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards other chemicals, define a molecule's interactions and functionality. While specific data on PC(20:4(5Z,8Z,11Z,14Z)/16:0) is not available, the principles from studies on molecular interactions and reactivity can be applied to understand the chemical behavior of similar compounds (Zhang, Ma, & Wen, 2007).
Scientific Research Applications
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Lipidomics Research
- This compound is often used in lipidomics research, which is the large-scale study of pathways and networks of cellular lipids in biological systems .
- The compound can be used as a standard in mass spectrometry-based lipidomics .
- Quantitative data obtained from these studies can provide insights into lipid metabolism and the role of lipids in health and disease .
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Cell Membrane Studies
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Inflammation and Immune Response Studies
- Some studies have suggested that oxidized forms of this compound can influence inflammation and immune responses .
- This compound can be used in studies investigating these processes .
- The results of these studies can contribute to our understanding of diseases such as atherosclerosis and autoimmune disorders .
Future Directions
Future research on PC(20:4(5Z,8Z,11Z,14Z)/16:0) may focus on its roles in health and disease. For example, changes in the composition of phosphatidylcholines in the membrane have been linked to various diseases, including cancer and neurodegenerative disorders . Understanding these changes could lead to new diagnostic and therapeutic strategies .
properties
IUPAC Name |
[(2R)-2-hexadecanoyloxy-3-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H80NO8P/c1-6-8-10-12-14-16-18-20-21-22-23-25-26-28-30-32-34-36-43(46)50-40-42(41-52-54(48,49)51-39-38-45(3,4)5)53-44(47)37-35-33-31-29-27-24-19-17-15-13-11-9-7-2/h14,16,20-21,23,25,28,30,42H,6-13,15,17-19,22,24,26-27,29,31-41H2,1-5H3/b16-14-,21-20-,25-23-,30-28-/t42-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUDHBQQGURLBGJ-IVFHWKNFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCC=CCC=CCC=CCC=CCCCCC)COP(=O)([O-])OCC[N+](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)O[C@H](COC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC)COP(=O)([O-])OCC[N+](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H80NO8P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70647289 | |
Record name | (2R)-2-(Hexadecanoyloxy)-3-{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}propyl 2-(trimethylazaniumyl)ethyl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70647289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
782.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | PC(20:4(5Z,8Z,11Z,14Z)/16:0) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0008429 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
PC(20:4(5Z,8Z,11Z,14Z)/16:0) | |
CAS RN |
35418-58-7 | |
Record name | (2R)-2-(Hexadecanoyloxy)-3-{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}propyl 2-(trimethylazaniumyl)ethyl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70647289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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